N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide
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Overview
Description
N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide is a chemical compound with a unique structure that combines a tetrahydrofuran ring with a benzenesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide typically involves the reaction of 3-hydroxytetrahydrofuran with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .
Chemical Reactions Analysis
Types of Reactions
N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide has diverse applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including antiviral and anticancer agents.
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential therapeutic properties and interactions with biological targets
Mechanism of Action
The mechanism of action of N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. The hydroxyl group in the tetrahydrofuran ring can form hydrogen bonds with biological molecules, while the benzenesulfonamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxytetrahydrofuran: A precursor in the synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide.
Benzenesulfonamide: A common functional group in many pharmaceutical compounds.
Uniqueness
This compound is unique due to its combined structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c13-11(6-7-16-9-11)8-12-17(14,15)10-4-2-1-3-5-10/h1-5,12-13H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITYKRRSYBEGFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNS(=O)(=O)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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